molecular formula C9H14O3 B089369 (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid CAS No. 14919-56-3

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid

Cat. No.: B089369
CAS No.: 14919-56-3
M. Wt: 170.21 g/mol
InChI Key: SEWNGIZDLCBMTA-AATRIKPKSA-N
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Description

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is an organic compound with the molecular formula C9H14O3 It is known for its unique structure, which includes a hexenoic acid backbone with three methyl groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method is the aldol condensation of 3,4,4-trimethyl-2-pentanone with acetic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid involves its interaction with molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds and interact with enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trimethyl-2-hexenoic acid: Similar structure but lacks the keto group.

    5-Hydroxy-3,4,4-trimethyl-2-hexenoic acid: Contains a hydroxyl group instead of a keto group.

    3,4,4-Trimethyl-5-oxo-hexanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is unique due to the presence of both the keto group and the specific arrangement of methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

14919-56-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+

InChI Key

SEWNGIZDLCBMTA-AATRIKPKSA-N

SMILES

CC(=CC(=O)O)C(C)(C)C(=O)C

Isomeric SMILES

C/C(=C\C(=O)O)/C(C)(C)C(=O)C

Canonical SMILES

CC(=CC(=O)O)C(C)(C)C(=O)C

Key on ui other cas no.

90612-53-6

Synonyms

(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid

Origin of Product

United States

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